molecular formula C11H9N3 B15253287 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile

Cat. No.: B15253287
M. Wt: 183.21 g/mol
InChI Key: ANISZEOEWFTAEU-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is an organic compound that belongs to the class of pyrazole derivatives It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative using acetic acid as a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
  • 4-(3-methyl-1H-pyrazol-5-yl)benzonitrile
  • 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile

Uniqueness

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-8-11(7-13-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)

InChI Key

ANISZEOEWFTAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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